molecular formula C8H11NOS B1618001 Ristianol CAS No. 78092-65-6

Ristianol

Cat. No.: B1618001
CAS No.: 78092-65-6
M. Wt: 169.25 g/mol
InChI Key: OYJOLTPPSDAGJC-UHFFFAOYSA-N
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Description

Ristianol: is a bio-active chemical compound known for its diverse applications in scientific research. It is often used in various fields such as chemistry, biology, medicine, and industry due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Ristianol involves several steps, including the preparation of intermediate compounds and the final product. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Common methods include the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods: : Industrial production of this compound typically involves large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high yield and purity, often involving multiple stages of synthesis, separation, and purification .

Chemical Reactions Analysis

Types of Reactions: : Ristianol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions: : Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products: : The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include various derivatives and modified forms of this compound, which are useful for different scientific and industrial applications.

Scientific Research Applications

Chemistry: : In chemistry, Ristianol is used as a reagent and intermediate in the synthesis of other compounds. Its unique reactivity makes it valuable for developing new chemical reactions and materials .

Biology: : In biological research, this compound is used to study cellular processes and molecular interactions. It can act as a probe or inhibitor in various biochemical assays .

Medicine: Its bio-active properties make it a candidate for studying disease mechanisms and developing new treatments .

Industry: : In industrial applications, this compound is used in the production of specialty chemicals, materials, and coatings. Its versatility and reactivity make it valuable for various manufacturing processes .

Mechanism of Action

The mechanism of action of Ristianol involves its interaction with specific molecular targets and pathways. It can bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to Ristianol include other bio-active chemicals with comparable structures and properties. Examples include compounds used in similar research and industrial applications .

Uniqueness: : this compound’s uniqueness lies in its specific reactivity and bio-active properties, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from other compounds .

Conclusion

This compound is a versatile and valuable compound with numerous applications in scientific research and industry. Its unique properties and reactivity make it an essential tool for chemists, biologists, medical researchers, and industrial professionals.

If you have any more questions or need further details, feel free to ask!

Properties

CAS No.

78092-65-6

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

2-(pyridin-4-ylmethylsulfanyl)ethanol

InChI

InChI=1S/C8H11NOS/c10-5-6-11-7-8-1-3-9-4-2-8/h1-4,10H,5-7H2

InChI Key

OYJOLTPPSDAGJC-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1CSCCO

Canonical SMILES

C1=CN=CC=C1CSCCO

78092-65-6

Origin of Product

United States

Synthesis routes and methods I

Procedure details

By following the method of Examples 10-14, 4-picolyl mercaptan is reacted with 2-chloroethanol, 2-bromoethanol or ethylene oxide to yield 4-(2-hydroxyethylthiomethyl)pyridine, with 2-bromo-1-propanol to yield 4-(2-hydroxy-1-propylthiomethyl)-pyridine, with 1-chloro-2-propanol to yield 4-(1-hydroxy-2-propylthiomethyl) pyridine, with bromoacetaldehyde diethyl acetal (followed by acid catalyzed hydrolysis) to yield 4-picolylthioacetaldehyde, with 3-bromo-2-butanol to yield 4-(3-hydroxy-2-butylthiomethyl) pyridine, with ethyl 2-bromoacetate to yield ethyl 4-picolylthioacetate, with ethyl 2-chloropropionate to yield ethyl 2-(4-picolylthio)propionate and with methyl 2-phenyl-2-bromoacetate to yield methyl phenyl(4-picolylthio)acetate.
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Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, sodium methoxide (170.1 g., 3.15 moles, 2.1 equiv.) was dissolved in 2.7 1. of absolute ethanol, and the stirred solution cooled in an ice bath. Solid 4-picolyl chloride hydrochloride (97%, 253.6 g., 1.5 moles, 1 equiv.) was added portionwise over approximately 15 minutes. A solution of 2-mercaptoethanol (128.9 g., 1.65 moles), dissolved in 300 ml. of ethanol, was then added dropwise over approximately 30 minutes. The reaction was allowed to warm to room temperature and stirred for 21.5 hours. Diatomaceous earth was added to the reaction mixture, which after brief stirring, was filtered. The filter cake was repulped 2× 1500 ml. of absolute ethanol, the filtrates were combined with the original filtrate, and the combined ethanol solution evaporated to a solid-containing oil (approximately 290 g.). The oil was dissolved in 1500 ml. of hot chloroform, treated with activated carbon, filtered, reconcentrated to oil (274 g.) and chromatographed on 1.5 kg. of silcia gel in a 10 cm. diameter column using chloroform as eluant. Fractions of approximately 3.5 1. were taken. Fractions 3 to 18 were combined, concentrated to oil, the oil taken up in approximately 1 1. of ethyl acetate and evaporated to yield relatively pure 4-(2-hydroxyethylthiomethyl)pyridine [195.7 g., ir (film): 3.17, 3.51, 3.58, 6.27, 9.45 and 12.27μ; pnmr/CDCl3 /TMS/delta: 8.63-8.42 (m, 2H), 7.38-7.18 (m, 2H), 3.73 (t, 2H), 3.72 (s, 2H), 2.98 (s, broad, 1H) and 2.63 (t, 2H) ppm]. On standing, product prepared by this procedure slowly crystallized (m.p. 47°-48° C.).
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sodium methoxide
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170.1 g
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253.6 g
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128.9 g
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Synthesis routes and methods III

Procedure details

Sodium methoxide (361 mg., 6.7 mmoles) was dissolved in 15 ml. of ethanol and cooled in an ice-water bath. 2-Bromoethanol (760 mg., 6.08 mmoles) was added dropwise over 5 minutes, followed by the dropwise addition of 4-picolyl mercaptan (760 mg., 6.08 mmoles) in 5 ml. of ethanol. The reaction mixture was warmed to room temperature and stirred for 20 hours. Precipitated salts were removed by filtration and the filtrate evaporated to crude product, which was chromatographed on 20 g. of silica gel with chloroform and then 1% methanol in chloroform as eluant. The column was monitored by tlc (9:1 chloroform:ethanol, Rf 0.25). Clean product fractions were combined and evaporated to yield clear title product as an oil (186 mg.), having m/e 269 and pnmr/CDCl3 /TMS/delta: 8.63-8.42 (m, 2H), 7.38-7.18 (m, 2H), 3.73 (t, 2H), 3.72 (s, 2H), 2.89 (s, broad, 1 H) and 2.63 (t, 2H) ppm.
Name
Sodium methoxide
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361 mg
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reactant
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760 mg
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reactant
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760 mg
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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

In an alternative procedure, 2-mercaptoethanol (11.9 g., 0.152 mole) was dissolved in 138.5 ml. of absolute ethanol and cooled to 18° C. Sodium methoxide (15.7 g., 0.291 mole) was added; the temperature rose to 38° C. and a clear solution resulted. The reaction mixture was cooled somewhat and, while maintaining the temperature below 30° C., 4-picolyl bromide hydrobromide (35 g., 0.138 moles) was added portionwise over 10 minutes. The reaction mixture was then heated to reflux and refluxed for 80 minutes. The reaction was concentrated to a thick mass, which was dissolved in 140 ml. of water and extracted twice with 140 ml. of ethyl acetate. Salt was dissolved in the aqueous phase during the second extraction. The combined ethyl acetate extracts were back washed twice with 150 ml. of 1 N NaOH, dried over anhydrous magnesium sulfate, filtered, and concentrated to about half-volume. While maintaining the temperature between 30° and 35° C., phosphoric acid (12.0 g., 0.122 moles) was added very slowly to directly precipitate crude product as the dihydrogen phosphate salt, recovered by filtration after stirring for 1 hour. The crude was recrystallized from absolute ethanol, yielding purified 4-(2-hydroxyethylthiomethyl)pyridinium dihydrogen phosphate (14.0 g.).
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11.9 g
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Sodium methoxide
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15.7 g
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35 g
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12 g
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dihydrogen phosphate salt
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